molecular formula C14H11NO4 B5561644 4-[(phenoxycarbonyl)amino]benzoic acid

4-[(phenoxycarbonyl)amino]benzoic acid

Cat. No. B5561644
M. Wt: 257.24 g/mol
InChI Key: VIMFAZIYCUICPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The compound has been synthesized through different methods, involving steps like methylation, acylation, and reduction. For example, Dou Qing (2000) reported the synthesis of liquid crystal intermediates from 4-phenylphenol via various chemical reactions including methylation and acylation (Dou Qing, 2000).
  • Another approach includes the enzymatic synthesis using a Carboxylase enzyme as described by Aresta et al. (1998), representing a biotechnological application of the enzyme (Aresta et al., 1998).

Molecular Structure Analysis

  • The molecular structure and geometries of similar azo-benzoic acids have been studied using techniques like NMR and UV–VIS spectroscopy, as well as density functional theory method, as demonstrated by Baul et al. (2009) (Baul et al., 2009).

Chemical Reactions and Properties

  • The chemical reactions of this compound involve acid-base dissociation and azo-hydrazone tautomerism in solution, which are influenced by factors like solvent composition and pH, as studied by Baul et al. (2009) (Baul et al., 2009).

Physical Properties Analysis

  • The physical properties such as UV-VIS absorption spectra of similar compounds have been measured in organic solvents, indicating the effect of solvent on the properties of the compound (Baul et al., 2009).

Chemical Properties Analysis

  • The chemical properties include the compound’s reactivity and stability, as observed in various chemical reactions. For instance, the study by Aresta et al. (1998) highlights the selective synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme, showcasing its selective reactivity and potential for biotechnological applications (Aresta et al., 1998).

Scientific Research Applications

Chemical Synthesis and Characterization

4-[(Phenoxycarbonyl)amino]benzoic acid and its derivatives are significant in chemical synthesis, serving as precursors or intermediates in the production of complex molecules. Studies have demonstrated their roles in:

  • Enzymatic Oxidative Polymerization : A study focused on the enzymatic oxidative polymerization of a derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), highlighting its potential in creating polymers with specific properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015) Kumbuletal.,2015Kumbul et al., 2015Kumbuletal.,2015.

  • Biosynthesis of Natural Products : The role of similar compounds in the biosynthesis of natural products, such as 3-amino-5-hydroxy benzoic acid (3,5-AHBA)-derived compounds, showcases their utility in generating bioactive molecules (Kang, Shen, & Bai, 2012) Kangetal.,2012Kang et al., 2012.

Biological Studies

Derivatives of 4-[(phenoxycarbonyl)amino]benzoic acid have been utilized in biological studies, particularly in understanding enzyme functions and receptor interactions:

  • Photoaffinity Labeling of Enzymes : The use of photoactive benzoic acid derivatives to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), highlighting their importance in studying enzyme-substrate interactions (Xiong, Bernardi, Bratton, Ward, Battaglia, Finel, Drake, & Radominska-Pandya, 2006) Xiongetal.,2006Xiong et al., 2006.

Biosensors and Detection Tools

4-[(Phenoxycarbonyl)amino]benzoic acid derivatives have been instrumental in developing biosensors and detection tools for environmental and biological applications:

  • Development of Biosensors : Research on constructing synthetic biosensors for detecting benzoic acid derivatives demonstrates the potential of these compounds in environmental monitoring and microbial strain optimization (Castaño-Cerezo, Fournié, Urban, Faulon, & Truan, 2020) Castan~o−Cerezoetal.,2020Castaño-Cerezo et al., 2020Castan~o−Cerezoetal.,2020.

Environmental Applications

The study of 4-[(phenoxycarbonyl)amino]benzoic acid derivatives extends to environmental science, particularly in the degradation and analysis of pollutants:

  • Treatment of Herbicides Using Membrane Bioreactor Technology : Investigations into the efficacy of membrane bioreactor technology in breaking down phenoxyacetic and benzoic acid herbicides underline the environmental applications of these compounds (Ghoshdastidar & Tong, 2013) Ghoshdastidar & Tong, 2013.

Mechanism of Action

While the specific mechanism of action for “4-[(phenoxycarbonyl)amino]benzoic acid” is not available, it’s worth noting that PABA is an essential nutrient for many human pathogens, but dispensable for humans .

Safety and Hazards

4-Aminobenzoic acid may cause skin irritation and serious eye damage . It’s harmful to aquatic life .

Future Directions

While specific future directions for “4-[(phenoxycarbonyl)amino]benzoic acid” are not available, research into derivatives of 4-aminobenzoic acid has shown promise in the development of antimicrobial and cytotoxic agents .

properties

IUPAC Name

4-(phenoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)10-6-8-11(9-7-10)15-14(18)19-12-4-2-1-3-5-12/h1-9H,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMFAZIYCUICPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenoxycarbonylamino)benzoic acid

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